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Compound of Interest

Compound Name: Felodipine 3,5-dimethyl ester

Cat. No.: B193179 Get Quote

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method

for Felodipine

Introduction
Felodipine is a calcium channel blocker of the dihydropyridine class used to treat hypertension.

[1][2] It functions by inhibiting the influx of calcium ions through voltage-gated L-type calcium

channels, leading to the relaxation of arterial smooth muscle and subsequent vasodilation.[2]

To ensure the quality, efficacy, and safety of pharmaceutical products containing Felodipine, it

is crucial to employ analytical methods capable of detecting and quantifying the active

pharmaceutical ingredient (API) in the presence of its potential degradation products. Impurities

in Felodipine can arise from synthesis, storage, or degradation due to environmental factors

like light, heat, and humidity.[3][4]

This application note details a robust, stability-indicating reversed-phase high-performance

liquid chromatography (RP-HPLC) method for the determination of Felodipine. The method is

designed to separate Felodipine from its degradation products formed under various stress

conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. The

protocol includes procedures for forced degradation studies and a comprehensive validation of

the analytical method.
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Instrumentation:

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array

(PDA) or UV detector (e.g., Shimadzu, Waters Alliance).[1][2]

Analytical balance

pH meter

Sonicator

Vacuum filtration assembly

Forced degradation equipment: Water bath, hot air oven, photostability chamber.

Chemicals and Reagents:

Felodipine reference standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Water (HPLC grade or Milli-Q)

Hydrochloric acid (HCl, analytical grade)

Sodium hydroxide (NaOH, analytical grade)

Hydrogen peroxide (H₂O₂, 30%, analytical grade)[1]

Felodipine tablets (e.g., 2.5, 5, or 10 mg).[1]

Chromatographic Conditions: The following table summarizes the optimized

chromatographic conditions for the analysis of Felodipine.
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Parameter Condition

Column
C18 (250 mm × 4.6 mm i.d., 5 µm particle size)

[1][5]

Mobile Phase Methanol: Acetonitrile: Water (50:15:35, v/v/v)[5]

Flow Rate 1.0 mL/min[5]

Detection Wavelength 238 nm[5][6]

Injection Volume 20 µL[1]

Column Temperature Ambient

Run Time 10 minutes[7]

Preparation of Solutions
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetonitrile, and

water in the ratio of 50:15:35 (v/v/v).[5] Filter the solution through a 0.45 µm membrane filter

and degas in a sonicator for 15 minutes before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Felodipine reference

standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the

mobile phase.

Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a

100 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Solution Preparation (from tablets): Weigh and crush 20 Felodipine tablets to obtain

a fine powder. Accurately weigh a portion of the powder equivalent to 50 mg of Felodipine

and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and

sonicate for 20 minutes to ensure complete dissolution. Dilute to volume with the mobile

phase, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first

few mL of the filtrate.
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Forced degradation studies are performed to demonstrate the stability-indicating nature of the

method.[2] The drug is subjected to various stress conditions to induce degradation.[8]

Acid Hydrolysis: Transfer 5 mL of the standard stock solution (1000 µg/mL) to a 50 mL

volumetric flask. Add 5 mL of 0.1 N HCl and reflux for 4 hours at 80°C. Cool the solution to

room temperature, neutralize with 0.1 N NaOH, and dilute to volume with the mobile phase.

Base Hydrolysis: Transfer 5 mL of the standard stock solution to a 50 mL volumetric flask.

Add 5 mL of 0.1 N NaOH and reflux for 2 hours at 80°C. Cool the solution to room

temperature, neutralize with 0.1 N HCl, and dilute to volume with the mobile phase.

Significant degradation is often observed under basic conditions.[8][9]

Oxidative Degradation: Transfer 5 mL of the standard stock solution to a 50 mL volumetric

flask. Add 5 mL of 30% H₂O₂ and keep at room temperature for 24 hours.[1] Dilute to volume

with the mobile phase.

Thermal Degradation: Expose the solid Felodipine powder in a petri dish to a temperature of

60°C in a hot air oven for 48 hours.[1] After exposure, weigh an appropriate amount of the

powder, dissolve it in the mobile phase to achieve a final concentration of 100 µg/mL, and

analyze.

Photolytic Degradation: Expose the solid Felodipine powder to UV light (254 nm) in a

photostability chamber for 24 hours.[10] Prepare a 100 µg/mL solution of the exposed

powder in the mobile phase for analysis. Dihydropyridine drugs are known to be

photodegradable.[10]

Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is

suitable for its intended purpose.[11][12]

System Suitability
Before sample analysis, the suitability of the chromatographic system is evaluated. A standard

solution is injected six times, and the system suitability parameters are calculated.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.walshmedicalmedia.com/open-access/stability-indicating-method-for-the-determination-of-related-substancesin-felodipine-solid-dosage-form-and-in-the-drug-substance-b-jbb-1000287.pdf
https://www.researchgate.net/figure/Forced-degradation-studies-of-Felodipine_tbl5_261297419
https://www.researchgate.net/figure/Forced-degradation-studies-of-Felodipine_tbl5_261297419
https://akjournals.com/view/journals/1326/36/2/article-p114.xml
https://www.researchgate.net/publication/261297419_Stability-indicating_RP-HPLC_method_for_the_determination_of_Felodipine_a_calcium_channel_blocker_in_tablets
https://www.researchgate.net/publication/261297419_Stability-indicating_RP-HPLC_method_for_the_determination_of_Felodipine_a_calcium_channel_blocker_in_tablets
https://pmc.ncbi.nlm.nih.gov/articles/PMC9964566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9964566/
https://amsbiopharma.com/ich-guidelines-analytical-method/
https://altabrisagroup.com/ich-method-validation-parameters/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Acceptance Criteria

Tailing Factor (T) ≤ 2.0[8]

Theoretical Plates (N) > 2000[13]

% RSD of Peak Area ≤ 2.0%

Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of

other components like impurities, degradants, and excipients.[13] This is demonstrated by

comparing the chromatograms of a blank (mobile phase), a placebo solution, the standard

solution, and the stressed samples. The peaks of the degradation products should be well-

resolved from the Felodipine peak.[6] Peak purity analysis using a PDA detector should also be

performed.

Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the

concentration of the analyte.[12]

Protocol: Prepare a series of at least five concentrations of Felodipine from the stock solution

over a specified range (e.g., 10-150 µg/mL). Inject each concentration in triplicate.

Data Analysis: Construct a calibration curve by plotting the mean peak area against the

concentration. Perform linear regression analysis.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[2]

Accuracy (Recovery)
Accuracy is determined by applying the method to samples to which known amounts of the

analyte have been added.[13]

Protocol: Perform recovery studies by spiking a placebo mixture with the Felodipine API at

three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Prepare three samples at each level and analyze.
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Data Analysis: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[13]

Precision
Precision expresses the closeness of agreement among a series of measurements obtained

from multiple samplings of the same homogeneous sample.[12]

Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration

(e.g., 100 µg/mL) on the same day, under the same experimental conditions.

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a

different analyst or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be ≤

2.0%.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest

amount that can be quantitatively determined with suitable precision and accuracy.[14]

Protocol: These can be determined based on the standard deviation of the response and the

slope of the calibration curve using the formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines

and S = the slope of the calibration curve).

Acceptance Criteria: The LOQ value should be verified for precision and accuracy.

Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate

variations in method parameters.[14]

Protocol: Introduce small changes to the chromatographic conditions, such as:
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Flow rate (± 0.1 mL/min)[2]

Mobile phase composition (e.g., ±2% organic phase)

Detection wavelength (± 2 nm)[2]

Data Analysis: Analyze the effect of these changes on the system suitability parameters.

Acceptance Criteria: The system suitability parameters should remain within the acceptable

limits.

Data Presentation
Quantitative data from the validation studies should be summarized in clear, structured tables.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria

Tailing Factor (T) ≤ 2.0

Theoretical Plates (N) > 2000

| % RSD of Peak Area | | ≤ 2.0% |

Table 2: Linearity Data
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Concentration (µg/mL) Mean Peak Area (n=3)

10

50

80

100

120

150

Slope

Intercept

| R² | |

Table 3: Accuracy (Recovery) Data

Level
Amount Added
(mg)

Amount Found
(mg)

% Recovery
Mean %
Recovery

80%

100%

| 120% | | | | |

Table 4: Precision Data

Parameter % RSD Acceptance Criteria

Repeatability (n=6) ≤ 2.0%

| Intermediate Precision (n=6) | | ≤ 2.0% |
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Diagrams created using Graphviz to illustrate workflows and relationships.
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Forced Degradation Stress Conditions

Outcome

Felodipine Drug Substance / Product

Acid Hydrolysis
(0.1N HCl, 80°C)

Base Hydrolysis
(0.1N NaOH, 80°C)

Oxidation
(30% H2O2)

Thermal
(60°C, Solid State)

Photolytic
(UV Light Exposure)

Generation of Degradation Products

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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